An In-depth Technical Guide to the Physicochemical Properties of p-Toluenesulfonamide
An In-depth Technical Guide to the Physicochemical Properties of p-Toluenesulfonamide
Introduction
p-Toluenesulfonamide (PTSA), also known as 4-methylbenzenesulfonamide, is a versatile organic compound with the chemical formula C₇H₉NO₂S.[1][2] As a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, dyes, and plasticizers, a thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals.[3][4] This guide provides a comprehensive overview of the core physicochemical characteristics of PTSA, detailing the experimental methodologies for their determination and offering insights into the practical implications of these properties.
Molecular Structure and Key Physicochemical Properties
The structural and physicochemical properties of p-toluenesulfonamide are summarized below. These parameters are fundamental to its behavior in chemical reactions and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉NO₂S | [1][2] |
| Molecular Weight | 171.22 g/mol | [1] |
| Appearance | White crystalline solid/powder | [5] |
| Melting Point | 134-140 °C | [6] |
| Boiling Point | Decomposes before boiling at atmospheric pressure; 221 °C at 10 mmHg | |
| Water Solubility | 0.32 g/100 mL (25 °C) | |
| pKa | 10.17 (20 °C) | [7] |
| LogP | 0.82 |
graph p_toluenesulfonamide_structure { layout=neato; node [shape=plaintext];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S [label="S", fontcolor="#FFFFFF", style=filled, fillcolor="#FBBC05"]; O1 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O2 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; N [label="N", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; H1 [label="H"]; H2 [label="H"]; C_methyl [label="CH3"];
// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; S [pos="0,2.5!"]; O1 [pos="-1,3.2!"]; O2 [pos="1,3.2!"]; N [pos="0,3.8!"]; H1 [pos="-0.5,4.3!"]; H2 [pos="0.5,4.3!"]; C_methyl [pos="0,-2!"];
// Edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- S; C4 -- C_methyl; S -- O1 [label="="]; S -- O2 [label="="]; S -- N; N -- H1; N -- H2; }
Caption: Molecular structure of p-toluenesulfonamide.
Experimental Determination of Physicochemical Properties
A core tenet of scientific integrity is the ability to reproduce and validate experimental findings. This section details the standard protocols for determining the key physicochemical properties of p-toluenesulfonamide.
Melting Point Determination
The melting point of a crystalline solid is a sensitive indicator of its purity. For p-toluenesulfonamide, a sharp melting range indicates a high degree of purity.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry p-toluenesulfonamide is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (clear point) are recorded as the melting range. For pure p-toluenesulfonamide, this range is typically narrow.[8][9]
Solubility
The solubility of p-toluenesulfonamide in various solvents is a critical parameter for its application in synthesis, formulation, and purification.
Experimental Protocol: OECD 105 (Flask Method)
The flask method is suitable for determining the water solubility of substances like p-toluenesulfonamide.[10]
-
Equilibration: An excess amount of p-toluenesulfonamide is added to a known volume of water in a flask. The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of p-toluenesulfonamide in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Acidity Constant (pKa)
The pKa value indicates the acidity of the sulfonamide N-H proton. This is crucial for understanding its behavior in different pH environments, which is particularly important in drug development and formulation.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of weak acids like p-toluenesulfonamide.[3][11]
-
Solution Preparation: A standard solution of p-toluenesulfonamide is prepared in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH electrode.
-
Data Analysis: The pKa is determined from the titration curve as the pH at the half-equivalence point, where half of the sulfonamide has been neutralized.
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Characterization
Spectroscopic techniques provide a "fingerprint" of a molecule, allowing for its identification and the elucidation of its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of p-toluenesulfonamide typically shows a singlet for the methyl protons (around 2.4 ppm), two doublets in the aromatic region (around 7.3 and 7.7 ppm) corresponding to the protons on the benzene ring, and a broad singlet for the amine protons (which can vary in chemical shift depending on the solvent and concentration).[4][12]
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for the methyl carbon (around 21 ppm) and the four distinct aromatic carbons (in the range of 125-145 ppm).[13]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of p-toluenesulfonamide exhibits characteristic absorption bands:[14]
-
N-H stretching: Two bands in the region of 3350-3250 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group.
-
S=O stretching: Strong absorptions around 1330 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) are characteristic of the sulfonyl group.
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. In electron ionization (EI) mass spectrometry, the molecular ion peak for p-toluenesulfonamide is observed at m/z 171.[1] Common fragmentation pathways for sulfonamides include the loss of SO₂ (m/z 107) and cleavage of the C-S bond to give the tolyl cation (m/z 91).[7][15]
Crystallographic Data
The solid-state structure of p-toluenesulfonamide has been determined by X-ray crystallography. The Cambridge Crystallographic Data Centre (CCDC) entry 247722 provides detailed information on its crystal structure.[1] It crystallizes in the monoclinic space group P2₁/n. Understanding the crystal packing and intermolecular interactions is crucial for predicting its physical properties and for the design of crystalline forms with desired characteristics.
Safety, Handling, and Disposal
p-Toluenesulfonamide is generally considered to have low acute toxicity.[16] However, as with all chemicals, appropriate safety precautions should be taken.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust. Use in a well-ventilated area.[5][10][17]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[17][18]
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties of p-toluenesulfonamide. A thorough understanding of these properties, from its melting point and solubility to its spectroscopic and crystallographic characteristics, is essential for its effective and safe use in research, development, and industrial applications. The detailed experimental protocols provided herein offer a framework for the reliable determination of these critical parameters, ensuring scientific rigor and reproducibility.
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